- A facile [hydroxy(tosyloxy)iodo]benzene mediated synthesis of 2-arylimidazo[1,2-a]pyrimidines and their conversion into 3-bromo-2-arylimidazo[1,2-a]pyrimidines, Indian Journal of Chemistry, 2006, (12), 2690-2695
Cas no 904814-72-8 (3-Bromo-2-Phenylimidazo1,2-APyrimidine)
3-Bromo-2-Phenylimidazo1,2-APyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
- 3-?bromo-?2-?phenylImidazo[1,?2-?a]?pyrimidine
- 3-BROMO-2-PHENYL-IMIDAZO[1,2-A]PYRIMIDINE
- Imidazo[1,2-a]pyrimidine,3-bromo-2-phenyl-
- STL554976
- BBL101180
- ST2417518
- AB0051368
- AX8084983
- Z5316
- 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine (ACI)
- MFCD06660438
- DTXSID30587677
- AKOS005257317
- 904814-72-8
- SCHEMBL5314138
- DA-25570
- 3-Bromo-2-phenylimidazo[1 pound not2-a]pyrimidine
- DS-2126
- 3-Bromo-2-Phenylimidazo1,2-APyrimidine
-
- MDL: MFCD06660438
- Inchi: 1S/C12H8BrN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H
- InChI Key: ADGMBHUSGZGHTE-UHFFFAOYSA-N
- SMILES: BrC1N2C(N=CC=C2)=NC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 272.99000
- Monoisotopic Mass: 272.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2
- XLogP3: 3.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.58
- Melting Point: No data available
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.712
- PSA: 30.19000
- LogP: 3.15880
- Vapor Pressure: No data available
3-Bromo-2-Phenylimidazo1,2-APyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C(BD84983)
3-Bromo-2-Phenylimidazo1,2-APyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-2-Phenylimidazo1,2-APyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM126278-100mg |
3-bromo-2-phenylimidazo[1,2-a]pyrimidine |
904814-72-8 | 95+% | 100mg |
$122 | 2021-08-05 | |
| Chemenu | CM126278-250mg |
3-bromo-2-phenylimidazo[1,2-a]pyrimidine |
904814-72-8 | 95+% | 250mg |
$196 | 2021-08-05 | |
| Chemenu | CM126278-1g |
3-bromo-2-phenylimidazo[1,2-a]pyrimidine |
904814-72-8 | 95+% | 1g |
$491 | 2021-08-05 | |
| TRC | B751375-10mg |
3-Bromo-2-Phenylimidazo[1,2-A]Pyrimidine |
904814-72-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B751375-50mg |
3-Bromo-2-Phenylimidazo[1,2-A]Pyrimidine |
904814-72-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B751375-100mg |
3-Bromo-2-Phenylimidazo[1,2-A]Pyrimidine |
904814-72-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B847938-100mg |
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine |
904814-72-8 | 95% | 100mg |
798.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UX337-100mg |
3-Bromo-2-Phenylimidazo1,2-APyrimidine |
904814-72-8 | 95+% | 100mg |
609CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UX337-250mg |
3-Bromo-2-Phenylimidazo1,2-APyrimidine |
904814-72-8 | 95+% | 250mg |
1338CNY | 2021-05-08 | |
| Matrix Scientific | 126611-1g |
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine, >95% |
904814-72-8 | >95% | 1g |
$1,350.00 | 2021-06-26 |
3-Bromo-2-Phenylimidazo1,2-APyrimidine Production Method
Production Method 1
Production Method 2
2.1 Reagents: Iodobenzene diacetate ; 15 min, rt
- Hypervalent Iodine Mediated Efficient Solvent-Free Regioselective Halogenation and Thiocyanation of Fused N-Heterocycles, Synlett, 2019, 30(13), 1573-1579
Production Method 3
1.2 Solvents: Acetonitrile ; 6 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Bromine Solvents: Ethanol ; rt; 5 min, rt
- A facile [hydroxy(tosyloxy)iodo]benzene mediated synthesis of 2-arylimidazo[1,2-a]pyrimidines and their conversion into 3-bromo-2-arylimidazo[1,2-a]pyrimidines, Indian Journal of Chemistry, 2006, (12), 2690-2695
Production Method 4
- Hypervalent Iodine Mediated Efficient Solvent-Free Regioselective Halogenation and Thiocyanation of Fused N-Heterocycles, Synlett, 2019, 30(13), 1573-1579
Production Method 5
- Generation of Dimethyl Sulfoxide Coordinated Thermally Stable Halogen Cation Pools for C-H Halogenation, Advanced Synthesis & Catalysis, 2022, 364(5), 1031-1038
Production Method 6
- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, RSC Advances, 2019, 9(59), 34671-34676
Production Method 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
2.1 Reagents: Bromine Solvents: Ethanol ; rt; 5 min, rt
- A facile [hydroxy(tosyloxy)iodo]benzene mediated synthesis of 2-arylimidazo[1,2-a]pyrimidines and their conversion into 3-bromo-2-arylimidazo[1,2-a]pyrimidines, Indian Journal of Chemistry, 2006, (12), 2690-2695
Production Method 8
2.1 Solvents: Acetonitrile ; 6 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
3.1 Reagents: Bromine Solvents: Ethanol ; rt; 5 min, rt
- A facile [hydroxy(tosyloxy)iodo]benzene mediated synthesis of 2-arylimidazo[1,2-a]pyrimidines and their conversion into 3-bromo-2-arylimidazo[1,2-a]pyrimidines, Indian Journal of Chemistry, 2006, (12), 2690-2695
3-Bromo-2-Phenylimidazo1,2-APyrimidine Raw materials
- Hydroxy(tosyloxy)iodobenzene
- 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE
- 2-Bromoacetophenone
- 2-Aminopyrimidine
- Acetophenone
- Imidazo[1,2-a]pyrimidine,2-phenyl-, hydrobromide (1:1)
- Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-
3-Bromo-2-Phenylimidazo1,2-APyrimidine Preparation Products
3-Bromo-2-Phenylimidazo1,2-APyrimidine Suppliers
3-Bromo-2-Phenylimidazo1,2-APyrimidine Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Additional information on 3-Bromo-2-Phenylimidazo1,2-APyrimidine
Professional Introduction to 3-Bromo-2-Phenylimidazo[1,2-a]Pyrimidine (CAS No. 904814-72-8)
3-Bromo-2-Phenylimidazo[1,2-a]Pyrimidine, with the chemical formula C₉H₆BrN₃, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This heterocyclic aromatic molecule has garnered considerable attention due to its structural features and potential applications in medicinal chemistry. The presence of both bromine and phenyl substituents makes it a versatile intermediate for synthesizing more complex pharmacophores, particularly in the development of small-molecule inhibitors targeting various biological pathways.
The compound's core structure, imidazo[1,2-a]pyrimidine, is a fused bicyclic system consisting of an imidazole ring connected to a pyrimidine ring. This motif is well-documented for its role in modulating biological processes, including enzyme inhibition and receptor binding. The introduction of a bromine atom at the 3-position and a phenyl group at the 2-position enhances its reactivity, making it an attractive scaffold for further functionalization.
Recent advancements in drug discovery have highlighted the importance of imidazo[1,2-a]pyrimidine derivatives in addressing unmet medical needs. For instance, studies have demonstrated their efficacy in inhibiting kinases and other enzymes involved in cancer progression. The bromine substituent, in particular, facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing more elaborate molecular architectures.
In clinical research, derivatives of 3-Bromo-2-Phenylimidazo[1,2-a]Pyrimidine have been investigated for their potential antitumor properties. Preclinical studies suggest that modifications at the 5-position or 6-position of the pyrimidine ring can significantly alter binding affinity and pharmacokinetic profiles. These findings underscore the compound's significance as a lead molecule in oncology research.
The phenyl group at the 2-position also contributes to the compound's interactome by enabling π-π stacking interactions with biological targets. This feature is particularly valuable in designing molecules that require precise spatial orientation within a binding pocket. Additionally, computational studies have shown that the bromine atom can serve as a handle for introducing further functional groups through metal-catalyzed reactions, expanding the synthetic toolkit available to medicinal chemists.
From a synthetic chemistry perspective, CAS No. 904814-72-8 serves as a building block for generating libraries of analogs. Techniques such as halogen exchange reactions and palladium-catalyzed transformations have been employed to diversify its structure while maintaining key pharmacophoric elements. These strategies are essential for optimizing drug candidates through structure-activity relationship (SAR) studies.
The compound's stability under various reaction conditions has also been explored, with researchers finding that it remains robust under standard organic synthesis protocols. This reliability makes it a preferred choice for industrial-scale synthesis and high-throughput screening campaigns.
In summary, 3-Bromo-2-Phenylimidazo[1,2-a]Pyrimidine represents a promising scaffold for developing novel therapeutic agents. Its unique structural features and reactivity profile position it as a valuable intermediate in pharmaceutical research. As our understanding of biological pathways continues to evolve, compounds like this are likely to play an increasingly critical role in addressing complex diseases.
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